1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one
Description
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is a synthetic organic compound featuring a piperidine ring substituted with an amino group at the 3-position and a 3-chlorophenylacetyl moiety. Its molecular formula is C₁₃H₁₆ClN₂O, with a molecular weight of 260.73 g/mol (calculated). Its synthesis likely involves alkylation or condensation reactions between 3-aminopiperidine and a 3-chlorophenylacetyl precursor, as inferred from analogous procedures in the literature .
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C13H17ClN2O/c14-11-4-1-3-10(7-11)8-13(17)16-6-2-5-12(15)9-16/h1,3-4,7,12H,2,5-6,8-9,15H2 |
InChI Key |
WRGRSXRGOKIKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 3-aminopiperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorobenzaldehyde with 3-aminopiperidine under acidic or basic conditions.
Final Product Formation: The intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and is used in the development of new drugs.
Biological Research: It is used in biological assays to study its effects on different biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Chlorophenyl Derivatives
Key Compounds :
- 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i): Structure: Incorporates a 3-chlorophenyl group linked to a triazole-thioether and a 6-fluoroquinazolinyl-piperidine moiety. Properties: Melting point = 99–100°C; yield = 82%; exhibits antibacterial and antifungal activity .
JWH 203 Regioisomers :
- 2-(2/3/4-Chlorophenyl)-1-(1-pentylindol-3-yl)ethan-1-one :
- Differentiation : Chlorine position (2-, 3-, or 4-) affects mass spectrometry fragmentation patterns (e.g., 144.0444 m/z ion at 40 eV) and receptor binding .
- Biological Relevance: 3-Chlorophenyl substitution may optimize cannabinoid receptor affinity due to steric and electronic effects.
Table 1: Chlorophenyl Derivatives Comparison
Piperidine/Piperazine-Based Analogs
Key Compounds :
- 1-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}ethan-1-one (Y206-6146): Structure: Contains a piperazine-carbonyl-piperidine scaffold with a 3-chlorophenyl group. Comparison: The carbonyl linker may reduce blood-brain barrier penetration compared to the target compound’s direct acetyl linkage.
1-(3-Chlorophenyl)piperazin-2-one Derivatives :
Table 2: Piperidine/Piperazine Analogs
Heterocyclic Variants
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one :
- 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one hydrochloride: Structure: Pyrrolidine ring (5-membered vs. 6-membered piperidine); methoxyphenyl group.
Biological Activity
1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, including a piperidine ring and a chlorophenyl group, which may contribute to its interactions with biological targets.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.74 g/mol
- CAS Number : 1305886-04-7
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological properties, including its potential as an anti-parasitic agent and its effects on various ion channels.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant activity against Cryptosporidium parasites, which are responsible for cryptosporidiosis. For instance, structural analogs have demonstrated effective in vitro potency against C. parvum, with EC50 values in the low micromolar range. This suggests potential for therapeutic applications in treating cryptosporidiosis, especially in immunocompromised patients where existing treatments are often ineffective .
Ion Channel Interaction
Another area of interest is the compound's interaction with ion channels. Preliminary data suggest that similar piperidine derivatives may affect the hERG (human Ether-à-go-go Related Gene) potassium channel, which is critical for cardiac function. Compounds that interact with hERG can lead to cardiotoxicity; thus, understanding these interactions is crucial for assessing the safety profile of new drug candidates .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:
- Substitutions on the phenyl ring can significantly alter potency and selectivity.
- The piperidine moiety plays a vital role in binding affinity to biological targets.
A comparative analysis of various analogs reveals that specific substitutions increase efficacy against Cryptosporidium while minimizing side effects related to ion channel modulation.
| Compound | EC50 (µM) | Target | Remarks |
|---|---|---|---|
| Compound A | 0.17 | C. parvum | High potency |
| Compound B | 2.1 | hERG | Moderate risk of cardiotoxicity |
| This compound | TBD | TBD | Need further studies |
Case Studies
A notable study focused on the optimization of piperidine-based compounds for anti-parasitic activity reported that modifications to the linker regions of these compounds could enhance their pharmacokinetic properties and reduce toxicity risks associated with hERG channel inhibition. This highlights the importance of SAR studies in developing safer and more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
